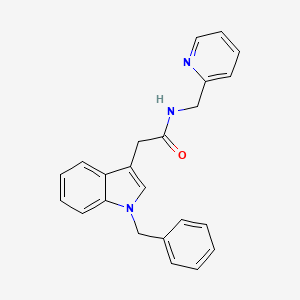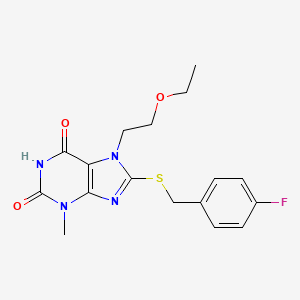
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several structural components: a 3,4-dihydroisoquinoline ring, a 4-fluorophenyl group, and a 4-methoxy-1H-pyrazol-3-yl group. These groups are common in many pharmaceuticals and bioactive compounds, suggesting this compound may have interesting biological properties .
Molecular Structure Analysis
The compound’s structure suggests it may exhibit interesting chemical properties. The presence of both aromatic and aliphatic regions could influence its solubility and reactivity. The fluorine atom on the phenyl ring is a strong electron-withdrawing group, which could affect the compound’s electronic properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. The 3,4-dihydroisoquinoline could undergo electrophilic aromatic substitution or reduction reactions. The pyrazole ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its structure. For example, the presence of both polar and nonpolar regions could affect its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds with structures similar to "(3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)methanone" have been synthesized and analyzed for their structural properties. For example, research by S. Benaka Prasad et al. (2018) focused on the synthesis and Hirshfeld surface analysis of a novel bioactive heterocycle, indicating the importance of molecular structure in determining biological activity (Benaka Prasad et al., 2018). Similarly, P. Pudjiastuti et al. (2010) discovered a new benzylisoquinoline alkaloid from Beilschmiedia brevipes, showcasing the diversity of bioactive compounds within this chemical class (Pudjiastuti et al., 2010).
Anticancer Activity
The antitumor potential of compounds structurally related to the query chemical has been a significant focus of research. Zhi-hua Tang and W. Fu (2018) synthesized a compound that showed distinct inhibition on the proliferation of various cancer cell lines, highlighting the therapeutic potential of such molecules (Zhi-hua Tang & W. Fu, 2018). Moreover, Lili Xu et al. (2021) explored the anticancer effects and mechanisms of a tetrahydroisoquinoline derivative, providing insight into the molecular pathways involved in its activity (Lili Xu et al., 2021).
Antimicrobial Activity
The search for new antimicrobial agents has led to the exploration of isoquinolin derivatives. Satyender Kumar et al. (2012) reported on the synthesis and antimicrobial activity of a series of compounds, demonstrating the potential of such molecules as antimicrobial agents (Satyender Kumar et al., 2012).
Fluorescent Labeling and Analysis
In the field of biomedical analysis, compounds with fluorescent properties similar to the query chemical have been synthesized and utilized. Junzo Hirano et al. (2004) described a novel fluorophore with strong fluorescence across a wide pH range, indicating its utility as a fluorescent labeling reagent (Junzo Hirano et al., 2004).
Orientations Futures
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)-4-methoxypyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-26-18-13-24(17-8-6-16(21)7-9-17)22-19(18)20(25)23-11-10-14-4-2-3-5-15(14)12-23/h2-9,13H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTZEFNRRAPAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)N2CCC3=CC=CC=C3C2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
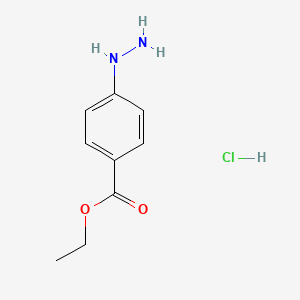
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2846581.png)
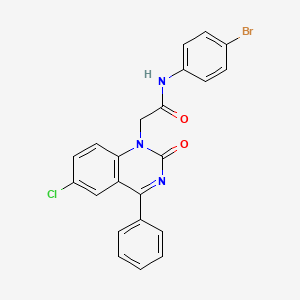
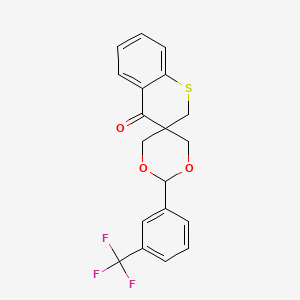
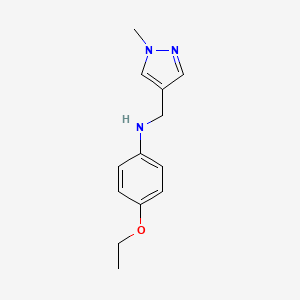
![N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2846586.png)
![1-(4-Chlorophenyl)-3-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B2846587.png)
![(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-(2,6-dimethylphenyl)carbamate](/img/structure/B2846589.png)
![N,7-bis(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2846592.png)
![(3R)-5-Methoxyspiro[1,2-dihydroindene-3,2'-azetidine]](/img/structure/B2846594.png)


